BM212 - 146204-42-4

BM212

Catalog Number: EVT-262867
CAS Number: 146204-42-4
Molecular Formula: C23H25Cl2N3
Molecular Weight: 414.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BM212 is a 1,5-diarylpyrrole derivative identified as a potential antimycobacterial agent. [, ] It belongs to a new class of antimycobacterial compounds that show potent in vitro activity against Mycobacterium tuberculosis (Mtb) and some atypical mycobacteria. [, , , ] This includes activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb. [, , , ] BM212 has also demonstrated bactericidal activity against intracellular Mtb residing within macrophages. []

Future Directions
  • Optimization of Pharmacokinetic Properties: Future research could focus on further optimizing the pharmacokinetic properties of BM212 derivatives to improve their absorption, distribution, metabolism, and excretion (ADME) profiles. []
  • Clinical Development: Encouraging preclinical data warrants further investigation of BM212 and its optimized derivatives in clinical trials to evaluate their safety and efficacy in humans. []
  • Combination Therapies: Exploring the use of BM212 and its derivatives in combination with other antitubercular drugs could potentially enhance treatment efficacy and combat drug resistance. []
  • Target Validation: While MmpL3 is identified as the primary target of BM212, continued research is needed to fully elucidate its mechanism of action and explore potential off-target effects. []

BM521

  • Compound Description: BM521 is a 1,5-diphenyl pyrrole derivative identified as a potent anti-mycobacterial agent alongside BM212. It exhibits significant activity against Mycobacterium tuberculosis (MTB). []
  • Relevance: BM521 shares the core 1,5-diphenyl pyrrole scaffold with BM212, suggesting that this core structure is important for anti-mycobacterial activity. Research focusing on BM521 alongside BM212 aims to further improve their biological and ADME profiles for enhanced efficacy and drug-likeness. []
  • Compound Description: BM579 is another 1,5-diphenyl pyrrole analogue demonstrating potent anti-MTB activity. Its potency surpasses that of BM212, BM521, and even rifampin, a first-line anti-tuberculosis drug. []
  • Relevance: The superior activity of BM579, compared to BM212, highlights the impact of structural modifications on the 1,5-diphenyl pyrrole scaffold. Exploring the specific structural variations within this series is crucial for optimizing anti-mycobacterial potency. []

1-(4-fluorophenyl)-2-methyl-3-(thiomorpholin-4-yl)methyl-5-(4-methylphenyl)-1H-pyrrole (Compound 5)

  • Compound Description: This compound represents an optimized analogue of BM212, demonstrating superior anti-MTB activity with a MIC of 0.4 µg/mL. Notably, it exhibits a higher protection index (160) compared to BM212, isoniazid, and streptomycin, indicating a superior safety profile. []
  • Relevance: The enhanced activity and safety profile of this compound, in comparison to BM212, underscores the impact of specific substitutions on the pyrrole ring. Replacing the 4-chlorophenyl groups of BM212 with a 4-fluorophenyl and a 4-methylphenyl group, along with replacing the piperazine ring with a thiomorpholine ring, led to significant improvements in its pharmacological properties. []

Sertraline

  • Compound Description: Sertraline is a clinically used antidepressant drug. Interestingly, BM212 shares pharmacophoric features with sertraline, suggesting potential for activity against the serotonin reuptake transporter (SERT). []
  • Relevance: While structurally distinct from the core pyrrole of BM212, the shared pharmacophoric elements with sertraline inspired the design and synthesis of a series of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines. These BM212 analogues were evaluated for their SERT inhibitory and antidepressant activity. []
  • Compound Description: SA-5 is a BM212 analogue designed based on sertraline's structure. It exhibits comparable in vitro serotonin uptake inhibition to sertraline, indicating potential antidepressant activity. []
  • Relevance: SA-5 directly links BM212 to the field of antidepressants by incorporating structural elements inspired by sertraline. This example emphasizes the versatility of the BM212 scaffold and its potential applications beyond anti-mycobacterial therapy. []

SQ109

  • Compound Description: SQ109 is another anti-tuberculosis drug candidate that, like BM212, targets MmpL3, an essential transporter protein in MTB. Computational studies revealed shared chemical features and topological distributions between SQ109 and BM212. []
  • Relevance: The structural similarities and shared target (MmpL3) between SQ109 and BM212 led to the design of hybrid pyrrole derivatives incorporating structural elements from both compounds. This hybridization strategy aims to further enhance anti-mycobacterial activity and overcome drug resistance. []

N-Benzylated Indole Mannich Bases

  • Compound Description: This class of compounds was designed based on the pharmacophore of BM212 using a virtual screening approach combined with molecular hybridization techniques. These compounds exhibited excellent anti-tuberculosis activity. []
  • Relevance: These indole-based compounds highlight a different approach to leveraging the BM212 pharmacophore for discovering novel anti-tuberculosis agents. Instead of directly modifying the pyrrole core, these compounds incorporate specific pharmacophoric features of BM212 onto a distinct indole scaffold. []

Pyrrole-Thiazolidin-4-one Conjugates

  • Compound Description: This series of conjugates combines the pyrrole core with a thiazolidin-4-one moiety. Several compounds within this series demonstrated potent anti-mycobacterial activity and high selectivity indices. []
  • Relevance: These conjugates exemplify the exploration of hybrid molecules incorporating the pyrrole core of BM212 with other pharmacophores known for anti-bacterial or anti-mycobacterial activity. This approach seeks to identify synergistic combinations and novel mechanisms of action. []

N-Aryl-2,5-dimethylpyrroles

  • Compound Description: Designed as hybrids of BM212 and SQ109, these compounds simplify the core scaffold by utilizing a 2,5-dimethylpyrrole core. Despite the simplification, certain derivatives, like compound 5d with a cyclohexylmethylene side chain, exhibit potent activity against MTB, including MDR-TB strains. []
  • Relevance: These simplified pyrroles provide valuable insights into the essential structural features required for anti-mycobacterial activity. They demonstrate that potent activity can be retained even with a less complex core, opening avenues for developing synthetically more accessible analogues of BM212. []
Source and Classification

BM212 is derived from a series of pyrrole compounds designed to enhance activity against mycobacterial infections. It has been identified through various studies as a lead compound due to its significant in vitro efficacy against Mycobacterium tuberculosis and Candida species, making it a candidate for further development in the treatment of tuberculosis and related infections .

Synthesis Analysis

The synthesis of BM212 involves several steps, utilizing various chemical reactions to construct the desired molecular framework. A notable method includes the Stetter reaction, which is employed for synthesizing the key intermediates.

General Synthetic Procedure

  1. Stetter Reaction: Triethylamine and 3-buten-2-one are sequentially added to a solution containing benzaldehyde and thiazolium bromide in anhydrous acetonitrile. This mixture is heated under nitrogen at 80 °C for 24 hours.
  2. Quenching and Extraction: The reaction is quenched with hydrochloric acid, followed by extraction with ethyl acetate and washing with sodium bicarbonate solution.
  3. Purification: The organic layers are dried and concentrated, then purified using column chromatography.

Specific Synthesis Steps

Molecular Structure Analysis

The molecular structure of BM212 consists of a pyrrole ring substituted with two aryl groups and a piperazine group.

Structural Features

  • Pyrrole Core: The central pyrrole ring is crucial for biological activity.
  • Aryl Substituents: The presence of two chlorophenyl groups enhances lipophilicity and biological interactions.
  • Piperazine Linkage: This moiety contributes to the compound's binding affinity to target proteins.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, revealing distinct chemical shifts corresponding to the hydrogen and carbon atoms within the molecule. For instance, the chemical shifts in δ\delta (CDCl₃) for hydrogen range from 7.97 to 2.25 ppm, indicating various environments within the molecule .

Chemical Reactions Analysis

BM212 participates in several chemical reactions that are essential for its biological activity.

Key Reactions

  • Binding Interactions: BM212 has been shown to bind to EthR2 (Rv0078), a protein involved in drug resistance mechanisms in Mycobacterium tuberculosis. This interaction was confirmed through fluorescence assays demonstrating significant quenching effects upon binding .
  • Inhibition Mechanisms: The compound exhibits multi-target inhibition, affecting various pathways within bacterial cells, which contributes to its effectiveness against resistant strains.
Mechanism of Action

The mechanism of action of BM212 primarily involves its interaction with specific proteins that are crucial for mycobacterial survival.

Detailed Mechanism

  1. Target Binding: BM212 binds to EthR2, inhibiting its function and disrupting the mycobacterial cell wall synthesis.
  2. Multi-target Effects: By affecting multiple targets within the bacterial cell, BM212 circumvents traditional resistance mechanisms associated with single-target drugs.
  3. Biochemical Pathways: Studies indicate that BM212 affects metabolic pathways critical for mycobacterial growth and replication .
Physical and Chemical Properties Analysis

BM212 exhibits several notable physical and chemical properties that influence its behavior in biological systems.

Properties

  • Molecular Weight: Approximately 310 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but less soluble in water.
  • Stability: The compound demonstrates stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.

These properties contribute to its pharmacokinetic profile, influencing absorption, distribution, metabolism, and excretion (ADME) characteristics .

Applications

BM212 has significant potential applications in medicinal chemistry and pharmacology:

Scientific Applications

  • Antitubercular Agent: Due to its efficacy against multidrug-resistant Mycobacterium tuberculosis, BM212 is being explored as a therapeutic candidate in tuberculosis treatment protocols.
  • Research Tool: Its ability to inhibit specific proteins makes it valuable for research into drug resistance mechanisms in bacteria.
  • Analog Development: Ongoing research focuses on synthesizing analogs of BM212 to enhance potency and reduce toxicity while maintaining efficacy against resistant strains .
Introduction to BM212 in Contemporary Antimicrobial Research

BM212 as a Lead Compound in Multidrug-Resistant Tuberculosis Therapeutics

BM212 (1-[1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-ylmethyl]-4-methylpiperazine) represents a promising chemotype in antimycobacterial drug discovery, exhibiting potent activity against both drug-susceptible and multidrug-resistant Mycobacterium tuberculosis (Mtb) strains. Whole-cell screening assays demonstrate consistent minimum inhibitory concentration (MIC) values of 0.7-1.5 μg/mL against Mtb H37Rv, positioning BM212 comparably to first-line TB drugs like isoniazid [4] [7]. Crucially, BM212 retains this potent activity against clinically isolated multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mtb strains, overcoming limitations of conventional therapeutics [4] [8]. This broad-spectrum potency against resistant strains establishes BM212 as a valuable scaffold for developing new TB regimens effective against difficult-to-treat infections.

BM212's primary mechanism involves inhibition of mycobacterial membrane protein large 3 (MmpL3), an essential inner membrane transporter responsible for shuttling trehalose monomycolate (TMM)—a critical precursor for mycobacterial cell wall synthesis. By disrupting TMM translocation, BM212 causes accumulation of mycolic acid precursors intracellularly while depleting essential mycolates in the cell envelope, compromising cell wall integrity and viability [2] [8]. Structural biology studies indicate that BM212 binds within the transmembrane region of MmpL3, potentially interfering with the proton relay system required for the proton motive force (PMF)-driven transport mechanism [3] [8]. This interaction was validated through molecular docking simulations predicting a binding energy of -6.51 kcal mol⁻¹, signifying strong affinity for the MmpL3 substrate-binding pocket [1] [5].

Table 1: Anti-Tubercular Activity Profile of BM212

PropertyValue/CharacteristicReference
MIC vs Mtb H37Rv0.7 - 1.5 μg/mL [4]
MIC vs MDR/XDR MtbComparable to H37Rv (0.7-1.5 μg/mL) [4]
Primary TargetMmpL3 transporter [2]
Mechanism of ActionInhibition of TMM export [8]
In Vivo Efficacy (Murine Model)ED99 = 49 mg/kg (acute infection model) [4]
Cytotoxicity (Vero CC₅₀)>30 μg/mL (Selectivity Index > 20) [4]

Beyond its direct inhibition of MmpL3, BM212 exhibits secondary mechanisms contributing to its bactericidal effects. It acts as a mild uncoupler, dissipating the transmembrane electrochemical proton gradient (Δψ and ΔpH components of the PMF) essential for multiple cellular processes including transport activity, ATP synthesis, and pH homeostasis [2] [3]. This multi-target aspect likely contributes to its efficacy against non-replicating persistent bacilli, a feature not shared by all MmpL3 inhibitors like adamantyl ureas or indolecarboxamides [2] [3]. Furthermore, BM212 demonstrates synergistic interactions with established TB drugs including rifampicin, bedaquiline, and β-lactams, enhancing its potential as a combination therapy component [3] [8]. This synergy arises from the disruption of cell wall integrity by BM212, facilitating increased penetration and efficacy of partner drugs.

Historical Context: Evolution from Early Pyrrole Derivatives to Targeted MmpL3 Inhibitors

The development of BM212 stems from systematic structure-activity relationship (SAR) studies initiated in the 1990s on 1,5-diaryl pyrrole derivatives with modest antimycobacterial properties. Early compounds like BM211 and BM186 featured simple substitutions on the pyrrole core but exhibited suboptimal potency (MICs >10 μg/mL) and poor metabolic stability [4] [7]. A breakthrough came with the strategic incorporation of the 4-methylpiperazine group at the C3 position via Mannich reaction chemistry, yielding BM212 which demonstrated a dramatic 15-20 fold improvement in potency against Mtb (MIC reduced to ~1 μg/mL) [4] [7]. The critical structural pharmacophore identified consisted of: 1) Two hydrophobic aryl rings (optimally 4-chlorophenyl) at positions 1 and 5 of the pyrrole core; 2) A small alkyl group (methyl) at position 2; and 3) A protonatable nitrogen-containing heterocycle (piperazine or morpholine) attached via a methylene linker at position 3 [4] [8]. This pharmacophore model guided subsequent optimization campaigns.

Target identification initially relied on whole-genome sequencing of spontaneous resistant mutants in M. bovis BCG and Mtb H37Rv. Resistant clones consistently harbored point mutations within the mmpL3 gene (e.g., S288R, G253D, L567V), implicating this transporter as the primary target [3] [4] [8]. These mutations mapped predominantly to transmembrane domains, particularly near regions critical for proton translocation and conformational changes. Biochemical validation was provided by radiolabeled TMM transport assays, where BM212 treatment caused significant intracellular accumulation of TMM and depletion of its downstream products (trehalose dimycolate (TDM) and cell wall-bound mycolates) [2] [8]. This phenotype mirrored genetic depletion of MmpL3, confirming functional inhibition.

Table 2: Evolution of Key Pyrrole-Based MmpL3 Inhibitors from the BM212 Series

CompoundR1/R5 (Aryl)R3 (Aminomethyl)MIC vs Mtb (μg/mL)Key Advancement
BM186PhenylThiomorpholine>10Early lead, high lipophilicity
BM2114-Cl-PhThiomorpholine~5.0Improved potency
BM2124-Cl-Ph4-Methylpiperazine0.7-1.5 Optimal balance of potency & stability
BM5794-F-Ph4-Methylpiperazine1.5Retained Mtb potency
BM6334-Cl-PhMorpholine0.6Reduced lipophilicity (logP ↓), improved microsomal stability

Further medicinal chemistry refinement focused on improving drug-like properties. Replacing the thiomorpholine in earlier analogs or the 4-methylpiperazine in BM212 with a morpholine ring yielded compounds like BM633. This modification significantly reduced lipophilicity (logP decreased by ~0.5-1 unit), enhancing aqueous solubility and improving metabolic stability in liver microsome assays without sacrificing potency (MIC ~0.6 μg/mL) [4] [8]. Additionally, replacing the 4-chlorophenyl groups with other halogens (e.g., fluorine) maintained anti-TB activity while offering potential for further pharmacokinetic tuning [4] [7]. These efforts culminated in advanced analogs demonstrating significant efficacy in acute murine TB infection models, with the most potent compound achieving an ED99 (effective dose for 99% reduction in lung bacilli) of 49 mg/kg body weight, validating the therapeutic potential of this chemical series [4].

The trajectory from early pyrroles to BM212 and its optimized analogs illustrates the successful application of phenotypic screening coupled with target deconvolution and medicinal chemistry. The identification of MmpL3 as the vulnerable target of BM212 and related compounds solidified MmpL3's druggability and spurred significant interest in this transporter across mycobacterial pathogens, including non-tuberculous mycobacteria (NTM) [8]. BM212's discovery and optimization highlight the value of whole-cell active compounds in revealing novel targets and providing starting points for drug development against drug-resistant tuberculosis.

Properties

CAS Number

146204-42-4

Product Name

BM212

IUPAC Name

1-[[1,5-bis(4-chlorophenyl)-2-methylpyrrol-3-yl]methyl]-4-methylpiperazine

Molecular Formula

C23H25Cl2N3

Molecular Weight

414.4 g/mol

InChI

InChI=1S/C23H25Cl2N3/c1-17-19(16-27-13-11-26(2)12-14-27)15-23(18-3-5-20(24)6-4-18)28(17)22-9-7-21(25)8-10-22/h3-10,15H,11-14,16H2,1-2H3

InChI Key

YWZIODCWLMCMMW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)CN4CCN(CC4)C

Solubility

Soluble in DMSO, not in water

Synonyms

1,5-di(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methylpyrrole
BM 212
BM-212
BM212 cpd

Canonical SMILES

CC1=C(C=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)CN4CCN(CC4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.